molecular formula C25H25N3O2 B15012797 2-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15012797
M. Wt: 399.5 g/mol
InChI Key: WAYJTFBYEUVRNW-UHFFFAOYSA-N
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Description

2-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

2-amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H25N3O2/c1-3-16-7-9-17(10-8-16)23-20(15-26)25(27)28(18-11-13-19(30-2)14-12-18)21-5-4-6-22(29)24(21)23/h7-14,23H,3-6,27H2,1-2H3

InChI Key

WAYJTFBYEUVRNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)OC)N)C#N

Origin of Product

United States

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